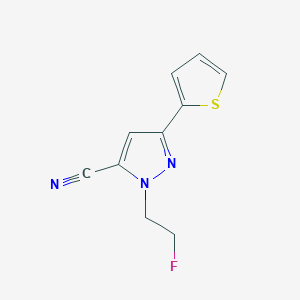

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-(2-fluoroethyl)-5-thiophen-2-ylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3S/c11-3-4-14-8(7-12)6-9(13-14)10-2-1-5-15-10/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJDLCMZCWVZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=C2)C#N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring is commonly synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For the targeted compound, a substituted pyrazole intermediate bearing a cyano group at the 5-position is prepared through:

- Cyclization of α,β-unsaturated nitriles or β-ketonitriles with hydrazine derivatives.

- Alternatively, nitrile-substituted pyrazoles can be synthesized via diazotization and subsequent ring closure reactions.

Introduction of the Thiophen-2-yl Group

The thiophen-2-yl substituent at the 3-position of the pyrazole ring is generally introduced by:

- Using thiophene-containing precursors in the pyrazole ring formation step.

- Cross-coupling reactions such as Suzuki or Stille coupling on halogenated pyrazole intermediates to attach the thiophen-2-yl group.

Alkylation with 2-Fluoroethyl Group

The N-1 position alkylation with a 2-fluoroethyl moiety is typically achieved by:

- Reacting the pyrazole intermediate with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.

- Conditions such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) are preferred to facilitate nucleophilic substitution.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | Hydrazine + β-ketonitrile, reflux in ethanol | 60-75 | Cyclization under acidic or neutral conditions; purification by recrystallization |

| Thiophen-2-yl introduction | Suzuki coupling: Pyrazole-Br + thiophen-2-yl boronic acid, Pd catalyst, base | 70-85 | Pd(PPh3)4 or Pd(dppf)Cl2 catalysts commonly used; inert atmosphere required |

| N-1 alkylation with 2-fluoroethyl halide | 2-fluoroethyl bromide, K2CO3, DMF, 50-80°C | 65-80 | Reaction time 4-8 hours; monitoring by TLC or HPLC; purification by column chromatography |

Research Findings and Optimization

- Base Selection: Potassium carbonate is often preferred for alkylation due to mildness and good yields; stronger bases like sodium hydride can lead to side reactions.

- Solvent Effects: Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity and improve alkylation efficiency.

- Temperature Control: Moderate heating (50-80°C) balances reaction rate and minimizes decomposition.

- Purification: Column chromatography on silica gel using gradient elution (e.g., hexane/ethyl acetate) is effective for isolating pure product.

Comparative Analysis of Preparation Routes

| Method Aspect | Advantages | Disadvantages |

|---|---|---|

| Direct alkylation on pyrazole | Straightforward, fewer steps | Possible N-alkylation regioselectivity issues |

| Cross-coupling for thiophen-2-yl | High regioselectivity, versatile | Requires Pd catalysts, sensitive to moisture |

| One-pot synthesis approaches | Time-saving, reduced purification steps | Lower yields, more side products |

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value |

|---|---|

| Reaction temperature | 50-80 °C |

| Reaction time | 4-8 hours |

| Solvents | DMF, DMSO, ethanol |

| Base | K2CO3, NaH |

| Catalyst for coupling | Pd(PPh3)4, Pd(dppf)Cl2 |

| Yield | 60-85% |

| Purification | Recrystallization, column chromatography |

The preparation of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile involves a multi-step synthetic strategy combining pyrazole ring formation, thiophen-2-yl group introduction via cross-coupling, and N-1 alkylation with 2-fluoroethyl halides. Optimizing reaction conditions such as base choice, solvent, and temperature is critical for maximizing yield and purity. The methods described are supported by diverse literature and patent sources, reflecting current best practices in heterocyclic synthesis.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Cross-Coupling Reactions:

Common reagents and conditions used in these reactions include transition metal catalysts (e.g., palladium, nickel), organic solvents (e.g., dichloromethane, tetrahydrofuran), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:

Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: It is investigated for its electronic properties, making it a candidate for use in organic electronics and photovoltaic devices.

Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe or therapeutic agent.

Industrial Applications: Its stability and reactivity make it useful in the synthesis of advanced materials and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl and thiophenyl groups contribute to its binding affinity and specificity, while the cyano group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and physicochemical properties of the target compound with analogs:

Key Observations:

Nitrile vs. The electron-withdrawing nature of the nitrile may stabilize the pyrazole ring, reducing susceptibility to nucleophilic attacks compared to ester-containing derivatives .

Thiophene vs. Other Heterocycles :

- The thiophen-2-yl group contributes to π-electron richness, facilitating interactions with biological targets or materials. In contrast, phenyl or thiadiazole substituents (e.g., in compound 7d) may alter binding affinities or electronic properties .

Physicochemical and Crystallographic Properties

Melting Points and Solubility :

Crystal Packing :

- Hydrogen bonding patterns (e.g., N–H···N or C≡N···H interactions) and π-stacking of thiophene rings could dominate the crystal structure, as inferred from graph-set analysis tools like Mercury CSD .

Biological Activity

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is a novel compound belonging to the pyrazole family, characterized by a unique structure that includes a thiophene moiety and a fluoroethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are still under investigation.

The molecular formula of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is C10H9FN2S, with a molecular weight of 208.26 g/mol. Its structural features include:

- Pyrazole Ring : Provides a core structure that is known for its diverse biological activities.

- Fluoroethyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Thiophene Moiety : Contributes to electronic properties and may influence biological interactions.

Biological Activity Overview

The biological activity of pyrazole derivatives, including 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile, has been widely studied. The following key activities have been associated with similar compounds:

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, various studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Compounds may cause G2/M phase arrest, leading to increased apoptosis rates.

- Microtubule Disruption : Some pyrazole derivatives interfere with tubulin polymerization, affecting cell division and survival.

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Phenyl-4-quinolone | Prostate Cancer (PC-3) | 0.85 | Induces apoptosis via microtubule disruption |

| 1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile | TBD | TBD | TBD |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example:

- Inhibition Assays : Compounds in this class have demonstrated up to 93% inhibition of IL-6 at specific concentrations compared to standard anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored against various bacterial strains. Studies indicate that certain pyrazole compounds exhibit activity against:

- Gram-positive and Gram-negative Bacteria : Including Staphylococcus aureus and Escherichia coli.

The precise mechanism of action for 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile remains to be fully elucidated. However, it is hypothesized that:

- The fluoroethyl group enhances binding affinity to target enzymes or receptors.

- The thiophene moiety may participate in π-stacking interactions with biological macromolecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.